molecular formula C11H12O2 B6592472 Methyl 4-methylcinnamate CAS No. 20754-20-5

Methyl 4-methylcinnamate

Cat. No.: B6592472
CAS No.: 20754-20-5
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-BQYQJAHWSA-N
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Description

Methyl 4-methylcinnamate: is an organic compound with the molecular formula C11H12O2 . It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a methyl group at the para position. This compound is known for its aromatic properties and is used in various applications, including the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylcinnamate can be synthesized through the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of p-tolualdehyde with methyl acetate in the presence of a base such as lithium diisopropylamide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification process, where 4-methylcinnamic acid is reacted with methanol under acidic conditions. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylcinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-methylcinnamate is used as a starting material in the synthesis of various organic compounds. It is also used in the study of photodynamics due to its relatively simple structure .

Biology and Medicine: This compound has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains .

Industry: In the flavor and fragrance industry, this compound is used for its aromatic properties. It is found in various perfumes and flavoring agents .

Comparison with Similar Compounds

    Methyl cinnamate: Similar in structure but lacks the methyl group on the phenyl ring.

    Ethyl cinnamate: Similar ester but with an ethyl group instead of a methyl group.

    4-methylcinnamic acid: The acid form of methyl 4-methylcinnamate.

Uniqueness: this compound is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as melting point and solubility, as well as its interaction with biological targets .

Properties

IUPAC Name

methyl (E)-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJBRXRCJNSDHT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346183
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20754-20-5
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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